N-(2-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(2-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a thienopyrimidinone core, and an acetamide linkage, making it a unique molecule with diverse chemical properties.
Properties
Molecular Formula |
C17H16FN3O2S2 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C17H16FN3O2S2/c1-9-10(2)25-15-14(9)16(23)21(3)17(20-15)24-8-13(22)19-12-7-5-4-6-11(12)18/h4-7H,8H2,1-3H3,(H,19,22) |
InChI Key |
LFKASQGFFGBUSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidinone core, followed by the introduction of the fluorophenyl group and the acetamide linkage. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide
- N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide
Uniqueness
N-(2-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide stands out due to its unique combination of a fluorophenyl group, a thienopyrimidinone core, and an acetamide linkage
Biological Activity
N-(2-fluorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight : 292.37 g/mol
Linear Formula : C15H17FN2OS
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Key findings include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in experimental models, which may be beneficial for conditions such as arthritis.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : It could affect various signaling pathways that regulate cell growth and survival.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Anticancer Efficacy :
- Objective : To evaluate the anticancer potential against breast cancer cells.
- Methodology : Treatment of MCF-7 cells with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed with an IC50 value of approximately 15 µM.
-
Antimicrobial Assessment :
- Objective : To test the efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method to assess inhibition zones.
- Results : Significant inhibition was noted at concentrations above 50 µg/disc.
-
Anti-inflammatory Study :
- Objective : To investigate the anti-inflammatory effects in a murine model of arthritis.
- Methodology : Administration of the compound and measurement of inflammatory markers.
- Results : A notable decrease in TNF-alpha levels was recorded.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
